molecular formula C20H14BrN3O B2642156 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide CAS No. 70372-03-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide

Cat. No.: B2642156
CAS No.: 70372-03-1
M. Wt: 392.256
InChI Key: PCLFAFOGRPMAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide is a synthetic small molecule featuring a benzimidazole core fused to a phenyl ring and a 2-bromobenzamide substituent. This specific architecture is designed for targeted life science research, particularly in the field of oncology. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets like enzyme active sites . The incorporation of a bromine atom is a strategic modification; halogen atoms can significantly influence a compound's binding affinity, pharmacokinetic properties, and overall potency by modulating electronic properties and forming halogen bonds with target proteins . This compound belongs to a class of halogenated benzamide-benzimidazole hybrids that demonstrate significant potential as multi-targeted kinase inhibitors . Structurally similar analogs have exhibited excellent cytotoxic effects against various human cancer cell lines and have been identified as potent inhibitors of critical kinases involved in cancer proliferation and survival, such as EGFR, HER2, CDK2, and AURKC . The mechanism of action for these lead compounds involves inducing cell cycle arrest and triggering apoptosis (programmed cell death) in cancer cells. This apoptotic pathway is characterized by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2 . RESEARCH APPLICATIONS • Cancer Research: Serves as a key investigative tool for studying apoptosis and cell cycle dynamics in various cancer models . • Kinase Inhibition Studies: Useful for probing the structure and function of tyrosine kinases due to its potential multi-kinase inhibitory profile . • Structure-Activity Relationship (SAR) Research: The bromine atom provides a handle for further synthetic modification, making it a valuable intermediate for exploring SAR and developing novel therapeutic agents . NOTE: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLFAFOGRPMAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide typically involves the formation of the benzimidazole core followed by the introduction of the bromobenzamide moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. This is followed by the bromination of the benzimidazole derivative and subsequent amidation to introduce the benzamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzimidazole ring .

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzimidazole ring is known to interact with DNA and proteins, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Key Structural Variations:

  • Substituent Position : The ortho-bromine in the target compound contrasts with para-bromo derivatives (e.g., N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide, CAS 391218-46-5), which exhibit distinct electronic and steric profiles . Para-substituents generally allow better alignment with target binding pockets, while ortho-substituents may introduce steric hindrance .
  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., Br, Cl, NO₂) often show enhanced potency due to increased electrophilicity. For example, 3,5-dichloro and 3,5-di(trifluoromethyl) analogs demonstrated 11- to 14-fold increases in IC₅₀ values compared to unsubstituted derivatives . However, ortho-bromo substitution may reduce solubility compared to methoxy or methyl groups .

Table 1: Comparison of Selected Benzimidazole-Benzamide Derivatives

Compound Name Substituent Position/Type Biological Activity (IC₅₀) Solubility Key Findings
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide Ortho-Br Not reported Moderate* Potential steric effects may limit target binding
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide Para-Br High potency (antimicrobial) Low Enhanced binding due to para alignment
3,5-Dichlorobenzamide analog (Compound 22) 3,5-diCl 6.4 μM (elastase inhibition) Low High potency but reduced cell viability
W5 (4-bromophenyl) Para-Br Antimicrobial activity Moderate 73.96% yield; IR confirms C–Br and amide bonds
N-(1H-Benzo[d]imidazol-2-yl)-3-methoxybenzamide Meta-OCH₃ Low potency High Methoxy group reduces activity

*Inferred from structural analogs.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW ~392.25 g/mol) has comparable molecular weight to its 4-bromo isomer but may exhibit lower solubility due to steric effects from the ortho-bromine .
  • Spectral Data : IR and NMR spectra of similar compounds (e.g., W5–W9) confirm characteristic peaks for C–Br (651 cm⁻¹), amide carbonyl (1665 cm⁻¹), and aromatic C–H stretching (3100 cm⁻¹) .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidazole core linked to a bromobenzamide moiety. This structure enhances its reactivity and potential for further functionalization, making it a versatile candidate for various applications in medicinal chemistry and material science.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC20H14BrN3O
Molecular Weight392.25 g/mol
LogP5.71 (predicted)
CAS Number391218-46-5

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for purine synthesis, which can lead to disruptions in DNA replication and cell growth inhibition.

Target Enzymes

  • Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme affects nucleotide synthesis, leading to reduced cell proliferation.
  • Caspase Pathways : The compound can induce apoptosis in cancer cells by activating caspase pathways, promoting DNA fragmentation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This is attributed to its ability to disrupt essential biochemical pathways in bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular metabolism.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialSignificant activity against various pathogens
AnticancerInduces apoptosis; inhibits growth in cancer cell lines

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Inhibition of β-Hematin Formation : Research involving similar benzimidazole derivatives has shown promising results in inhibiting β-heme formation, which is crucial for the survival of Plasmodium falciparum, the malaria-causing parasite . This suggests that this compound may possess similar antimalarial properties.

    Table 3: Inhibition Data from Related Compounds
    Compound Nameβ-Hematin Inhibition IC50 (μM)NF54 Growth Inhibition IC50 (μM)
    Compound A24.51.3
    Compound B28.11.34
    This compoundTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.